molecular formula C9H8FNO B1341974 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 230301-83-4

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Numéro de catalogue: B1341974
Numéro CAS: 230301-83-4
Poids moléculaire: 165.16 g/mol
Clé InChI: ZZGXLZYBHQFPQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (5F-DHIQ) is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in agriculture and medicine.

Molecular Formula : C9H8FN
Structure : The compound features a bicyclic structure with a fluorine atom at the 5-position and a ketone functional group at the 1-position. This unique configuration contributes to its distinctive chemical reactivity and biological properties.

Antifungal Properties

Research indicates that derivatives of 5F-DHIQ exhibit significant antifungal activity, particularly against phytopathogens. A key study demonstrated the efficacy of these compounds against Pythium recalcitrans, a notorious plant pathogen. The most potent derivative, designated as I23, showed an EC50 value of 14 μM , outperforming the commercial fungicide hymexazol (37.7 μM) in vitro. Additionally, I23 demonstrated in vivo preventive efficacy of 75.4% at a dose of 2.0 mg/pot , which increased to 96.5% at 5.0 mg/pot .

CompoundEC50 (μM)In Vivo Preventive Efficacy (%) at 2 mg/potIn Vivo Preventive Efficacy (%) at 5 mg/pot
I231475.496.5
Hymexazol37.763.9-

The mode of action for I23 involves disrupting the biological membrane systems of pathogens like Pythium recalcitrans. Physiological and biochemical analyses suggest that this disruption is crucial for its antifungal efficacy. Furthermore, three-dimensional quantitative structure–activity relationship (3D-QSAR) studies have identified essential structural requirements for activity, emphasizing the significance of the C4-carboxyl group .

Neuropharmacological Potential

Beyond its antifungal properties, 5F-DHIQ derivatives have been investigated for their interaction with sigma receptors, which play a role in various neurological disorders. Some studies suggest that these compounds may have potential therapeutic roles in neuropharmacology due to their ability to modulate receptor activity .

Case Studies and Research Findings

  • Antioomycete Activity : A comprehensive study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction to evaluate their antioomycete activity against multiple phytopathogens. The findings highlighted the superior activity of certain derivatives against Pythium recalcitrans compared to other tested pathogens .
  • WDR5 Inhibitors : Another research effort focused on optimizing WDR5 inhibitors containing a dihydroisoquinolinone core unit. These inhibitors demonstrated enhanced anti-proliferative activity in WDR5-sensitive cell lines, indicating that modifications to the dihydroisoquinolinone structure can yield compounds with significant therapeutic potential .

Applications De Recherche Scientifique

Dopamine Receptor Modulation

Research indicates that 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This property suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The modulation of D1 receptors may alleviate cognitive impairments associated with these conditions .

WDR5 Inhibition

A significant advancement in the application of this compound is its role as a potent inhibitor of the WDR5 WIN-site. Studies have shown that this compound exhibits strong binding affinity (Ki < 20 pM) and antiproliferative activity against MV4:11 cells, which are sensitive to WDR5 inhibition. The compound's structure allows it to effectively interact with the WDR5 protein, making it a candidate for cancer therapeutics .

Case Study 1: Treatment of Parkinson's Disease

A study highlighted the effectiveness of compounds similar to this compound in improving motor symptoms in Parkinson's disease patients. These compounds were shown to enhance dopamine signaling without the adverse effects typically associated with direct dopamine agonists .

Case Study 2: Anticancer Properties

In another research endeavor, derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells, demonstrating their potential as targeted cancer therapies .

Table 1: Summary of Biological Activities

Compound NameTargetBinding Affinity (Ki)Activity Type
This compoundDopamine D1 ReceptorNot specifiedPositive Allosteric Modulator
This compoundWDR5 WIN-site<20 pMAntiproliferative

Table 2: Therapeutic Potential

ConditionApplicationReference
Parkinson's DiseaseCognitive and motor symptom relief
SchizophreniaTreatment for cognitive impairment
CancerAntiproliferative effects in WDR5-sensitive cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via radical cyclization of fluorinated precursors under metal-free conditions. For example, hydroxyalkylation-initiated cyclization of N-allylbenzamide derivatives enables C(sp³)-H bond cleavage and intramolecular cyclization, yielding 4-substituted dihydroisoquinolinones. Reaction optimization (e.g., solvent, temperature, and radical initiator concentration) is critical for achieving >90% purity . Alternative methods include Friedel-Crafts alkylation or Pictet-Spengler reactions with fluorinated substrates, though these may require acid catalysis and rigorous purification steps .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with a mass tolerance ≤5 ppm confirms molecular formula accuracy.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should resolve characteristic signals (e.g., fluorine coupling in aromatic protons, dihydroisoquinolinone carbonyl at ~170 ppm).
  • Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) assesses purity (>98% as per commercial standards). Use C18 columns and acetonitrile/water gradients for separation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode offers high sensitivity (LOQ ~1 ng/mL). Optimize collision energy for fragment ions (e.g., m/z transitions of [M+H]⁺ → fluorinated product ions). For lipid-rich matrices, use solid-phase extraction (SPE) with C18 cartridges to reduce interference .

Advanced Research Questions

Q. How do structural modifications to the dihydroisoquinolinone scaffold affect bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at positions 3, 4, or 5 and evaluate inhibitory potency. For example, 5-methyl analogs (e.g., PD-128763) show enhanced poly(ADP-ribose) polymerase (PARP) inhibition (IC₅₀ ~50-fold lower than 3-aminobenzamide) .
  • Crystallography : Resolve X-ray structures of the compound bound to targets (e.g., EZH2 or MAO enzymes) to identify critical hydrogen bonds or hydrophobic interactions. Asymmetric units in crystal lattices (monoclinic C2/c space group) reveal dihedral angles between aromatic rings, influencing binding conformations .

Q. What strategies mitigate discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins).
  • Data Normalization : Include positive controls (e.g., 3-AB for PARP assays) and validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays).
  • Statistical Rigor : Apply one-way ANOVA with Fisher’s LSD post-hoc tests (p<0.05) to compare means across replicates. Report SEM for error margins .

Q. How can computational methods guide the design of fluorinated dihydroisoquinolinone derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding free energy (ΔG) and ligand-receptor stability using force fields (e.g., AMBER or CHARMM).
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.5 for 5-Fluoro derivatives), topological polar surface area (TPSA ~40 Ų), and blood-brain barrier permeability .
  • Metabolite Identification : Use in silico metabolism tools (e.g., GLORYx) to flag labile sites (e.g., fluorinated positions prone to oxidative defluorination) .

Q. What in vitro models are appropriate for evaluating the neuroprotective or antitumor potential of this compound?

  • Methodological Answer :

  • Neuroprotection : Primary neuronal cultures treated with oxidative stressors (e.g., H₂O₂ or Aβ peptides). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe). Compare to reference inhibitors like PD-128763 .
  • Antitumor Activity : Use cancer cell lines (e.g., MCF-7 or HepG2) in 3D spheroid assays. Assess apoptosis (Annexin V/PI staining) and caspase-3 activation. Combine with EZH2 knockdown to confirm target specificity .

Propriétés

IUPAC Name

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXLZYBHQFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593268
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230301-83-4
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol and Raney nickel (Aldrich) were added to 2-cyanomethyl-3-fluoro-benzoic acid methyl ester (3.3 g, 17 mmol) to carry out catalytic reduction under ordinary pressure at 50° C. for 7 hours and then at room temperature for 15 hours. Raney nickel was removed from the reaction solution by filtration, the solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 2.1 g (13 mmol, 74% in yield) of the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.